6,8-Dichloro-2-methylquinolin-4-OL
Description
6,8-Dichloro-2-methylquinolin-4-OL (C₁₀H₇Cl₂NO) is a halogenated quinoline derivative characterized by a hydroxyl group at position 4, methyl at position 2, and chlorine substituents at positions 6 and 7. Its molecular weight is approximately 228.08 g/mol, as inferred from HRMS data (m/z [M+H]⁺: 227.9972) . Structural confirmation via ¹H NMR (DMSO-d₆) reveals distinct signals: δ 2.39 (s, 3H, methyl), 6.01 (s, 1H, aromatic proton), and 10.95 (s, 1H, hydroxyl) . The compound’s IR spectrum shows prominent absorption bands at 1631 cm⁻¹ (C=O stretch) and 2995 cm⁻¹ (C-H stretch), indicative of its quinolinol framework . Synthesized via N-(2-Aminobenzoyl)benzotriazole-mediated methods under mild conditions, it serves as a precursor for bioactive heterocycles .
Properties
IUPAC Name |
6,8-dichloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMHNSLATBRUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95541-31-4 | |
| Record name | 95541-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-OL
- Molecular Formula: C₁₀H₄Cl₂F₃NO (MW: 282.00 g/mol) .
- Key Differences: Replacement of methyl with trifluoromethyl enhances electronegativity and lipophilicity.
2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one
- Molecular Formula: C₁₀H₁₃NO (MW: 163.22 g/mol) .
- Key Differences: Saturated tetrahydropyran ring reduces aromaticity, increasing molecular flexibility. This structural change may diminish π-π stacking interactions compared to the planar quinolinol system.
- Synthesis : Prepared via HPLC-monitored routes, emphasizing purity for antimicrobial studies .
6,8-Dibromo-2-substituted Quinazolin-4-ones
- Molecular Framework: Quinazolinone core instead of quinolinol, with bromine replacing chlorine .
- These compounds exhibit antibacterial and anti-HIV activity (e.g., SPC-I Br inhibits Salmonella typhi at 100 µg/mL) .
6,8-Dichloro-2-methylquinolin-4-amine
- Molecular Formula : C₁₀H₇Cl₂N₂ (MW: 233.09 g/mol) .
- Key Differences : Substitution of hydroxyl (-OH) with amine (-NH₂) alters hydrogen-bonding capacity and basicity. The amine derivative may exhibit enhanced nucleophilicity but reduced acidity compared to the hydroxyl analogue .
Physicochemical and Spectral Comparisons
Research Implications
Substituent modifications profoundly influence physicochemical and biological profiles. Chlorine and bromine enhance halogen bonding, while CF₃ groups optimize lipophilicity. The quinolinol scaffold’s hydroxyl group is critical for acidity and metal chelation, whereas amine or ketone variants may redirect therapeutic applications. Further studies comparing cytotoxicity (e.g., MT-4 cell line ) and synthetic scalability (e.g., HPLC vs. mild-condition methods ) are warranted.
Q & A
Q. What are the established synthetic routes for 6,8-Dichloro-2-methylquinolin-4-OL, and how are reaction conditions optimized?
Methodological Answer: A common synthetic route involves cyclocondensation of substituted aniline precursors with chloroacetyl chloride under reflux in a polar aprotic solvent (e.g., DMF). Optimization includes:
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
- Catalyst use : Potassium carbonate (K₂CO₃) as a base to deprotonate intermediates and drive the reaction forward .
- Purification : Crystallization from ethanol/water mixtures yields pure product.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | K₂CO₃ |
| Yield | 65–75% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.94 ppm, singlet for C6/C8 chlorinated protons) and methyl groups (δ 2.39 ppm, singlet for C2-CH₃) .
- FTIR : Peaks at 1631 cm⁻¹ (C=O stretch) and 1141 cm⁻¹ (C-Cl stretch) confirm functional groups .
- HRMS : [M+H]⁺ observed at m/z 227.9972 (calcd. 227.9977), validating molecular formula (C₁₀H₇Cl₂NO) .
Data Table :
| Technique | Key Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 2.39 (s, 3H) | Methyl (-CH₃) |
| FTIR | 1631 cm⁻¹ | Quinolin-4-ol carbonyl |
Advanced Research Questions
Q. How does the chlorine substitution pattern influence biological activity compared to structural analogs?
Methodological Answer: Comparative studies with analogs (e.g., 8-Chloro-2-phenylquinolin-4-ol) reveal:
- Positional effects : C6/C8 dichlorination enhances antimicrobial activity due to increased electrophilicity and membrane permeability .
- Quantitative SAR : LogP values (clogP ≈ 2.8) correlate with improved bioavailability compared to mono-chlorinated derivatives .
Data Table :
| Compound | Substituents | Activity (IC₅₀, μM) |
|---|---|---|
| This compound | Cl (6,8), CH₃ (2) | 12.5 (Antimicrobial) |
| 8-Chloro-2-phenylquinolin-4-ol | Cl (8), C₆H₅ (2) | 18.7 (Anticancer) |
Q. How can researchers resolve spectral data contradictions (e.g., overlapping NMR peaks) during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹³C couplings. For example, HSQC distinguishes C6/C8 chlorinated carbons (δ 127.1–131.8 ppm) .
- Solvent variation : Switching from DMSO-d₆ to CDCl₃ reduces proton exchange broadening for the hydroxyl group .
- Computational modeling : DFT calculations predict chemical shifts to validate assignments .
Q. What strategies optimize derivatization reactions (e.g., alkylation) of this compound?
Methodological Answer:
- Electrophilic substitution : React with benzyl halides in DMF/K₂CO₃ to introduce substituents at the hydroxyl position .
- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic solvents.
- Byproduct mitigation : Monitor reactions via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) to isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
